2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromoaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the desired pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly as an inhibitor of certain enzymes.
Medicine: Research has indicated potential anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2.
Uniqueness
2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to yield a variety of derivatives with potentially enhanced biological activities.
Properties
Molecular Formula |
C11H7BrN4O |
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Molecular Weight |
291.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C11H7BrN4O/c12-8-3-1-2-7(4-8)9-5-10-11(17)14-13-6-16(10)15-9/h1-6H,(H,14,17) |
InChI Key |
ISBXVMNTEHXVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN3C=NNC(=O)C3=C2 |
Origin of Product |
United States |
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